molecular formula C24H27NO3 B14958328 7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one

7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one

Cat. No.: B14958328
M. Wt: 377.5 g/mol
InChI Key: RXPWYUPSFDCLOC-UHFFFAOYSA-N
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Description

7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a hydroxy group, a phenyl group, a piperidinomethyl group, and a propyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core through a condensation reaction between a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through Friedel-Crafts alkylation or acylation reactions.

    Addition of the Piperidinomethyl Group: The piperidinomethyl group is added through nucleophilic substitution reactions, using piperidine and formaldehyde or other suitable reagents.

    Incorporation of the Propyl Group: The propyl group is introduced via alkylation reactions, using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The phenyl and piperidinomethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-phenyl-8-(piperidinomethyl)chromen-2-one: A closely related compound with similar structural features but lacking the propyl group.

    4-phenyl-8-(piperidinomethyl)-2H-chromen-2-one: Another related compound without the hydroxy and propyl groups.

Uniqueness

7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one is unique due to the presence of the hydroxy, phenyl, piperidinomethyl, and propyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-6-propylchromen-2-one

InChI

InChI=1S/C24H27NO3/c1-2-9-18-14-20-19(17-10-5-3-6-11-17)15-22(26)28-24(20)21(23(18)27)16-25-12-7-4-8-13-25/h3,5-6,10-11,14-15,27H,2,4,7-9,12-13,16H2,1H3

InChI Key

RXPWYUPSFDCLOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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